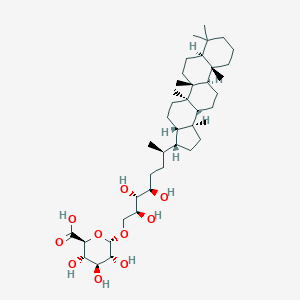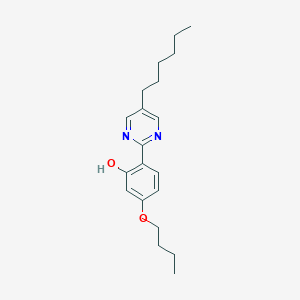
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine, commonly known as BHPP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. BHPP is a small molecule that has been shown to exhibit potent biological activity and has been studied extensively in various scientific fields.
作用机制
The mechanism of action of BHPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BHPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BHPP has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, BHPP has been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the integration of viral DNA into the host genome.
生化和生理效应
BHPP has been shown to exhibit potent biological activity, including cytotoxicity, anti-inflammatory activity, and antiviral activity. BHPP has been shown to induce apoptosis in cancer cells by activating the caspase cascade. BHPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BHPP has been shown to inhibit the replication of various viruses, including HIV and influenza.
实验室实验的优点和局限性
BHPP has several advantages for lab experiments, including its small size, ease of synthesis, and potent biological activity. However, BHPP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, BHPP may exhibit different biological activity depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of BHPP, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its biological activity. Additionally, BHPP may have potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases. Further studies are needed to fully understand the potential of BHPP as a therapeutic agent.
合成方法
The synthesis of BHPP involves the condensation of 4-butoxy-2-hydroxybenzaldehyde and 5-hexyluracil in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to yield BHPP. The yield of BHPP can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
BHPP has been studied extensively for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. In particular, BHPP has been shown to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BHPP has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPP has been studied for its antiviral activity against various viruses, including HIV and influenza.
属性
CAS 编号 |
158610-48-1 |
|---|---|
产品名称 |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
分子式 |
C20H28N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-butoxy-2-(5-hexylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-8-9-16-14-21-20(22-15-16)18-11-10-17(13-19(18)23)24-12-6-4-2/h10-11,13-15,23H,3-9,12H2,1-2H3 |
InChI 键 |
FMWVUJMROZMHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
规范 SMILES |
CCCCCCC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCC)O |
同义词 |
2-(4-Butoxy-2-hydroxyphenyl)-5-hexylpyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



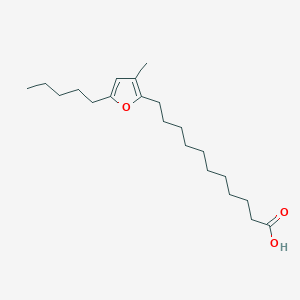
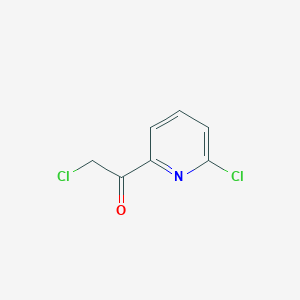
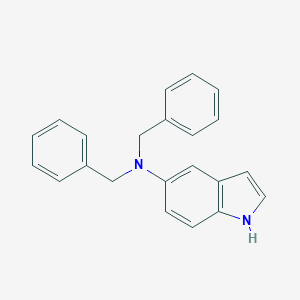
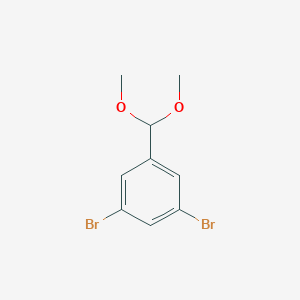
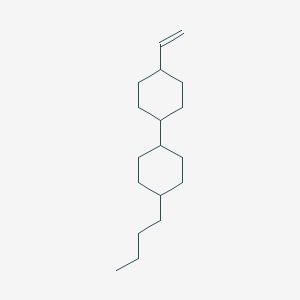
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
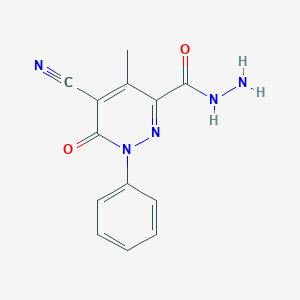
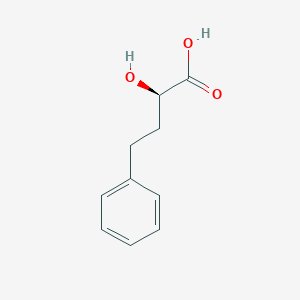
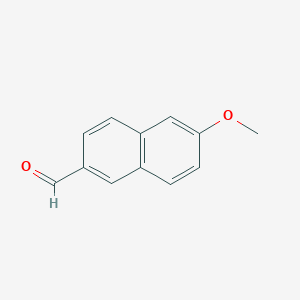
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
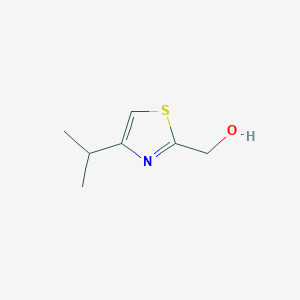
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
